molecular formula C13H8BrF3 B2843577 1-[3-(bromomethyl)-4-fluorophenyl]-2,3-difluorobenzene CAS No. 1261852-22-5

1-[3-(bromomethyl)-4-fluorophenyl]-2,3-difluorobenzene

Cat. No.: B2843577
CAS No.: 1261852-22-5
M. Wt: 301.106
InChI Key: CUQMAUHTIFGPEP-UHFFFAOYSA-N
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Description

1-[3-(Bromomethyl)-4-fluorophenyl]-2,3-difluorobenzene (CAS: 1261852-22-5) is a halogenated aromatic compound featuring a biphenyl scaffold with a bromomethyl (-CH₂Br) group at the 3-position of the first benzene ring and fluorine substituents at the 4-position of the same ring and the 2,3-positions of the second benzene ring . The bromomethyl group acts as a reactive site for nucleophilic substitution, while the fluorine atoms enhance stability and influence intermolecular interactions, such as hydrogen bonding and van der Waals forces .

Properties

IUPAC Name

1-[3-(bromomethyl)-4-fluorophenyl]-2,3-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrF3/c14-7-9-6-8(4-5-11(9)15)10-2-1-3-12(16)13(10)17/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQMAUHTIFGPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=CC(=C(C=C2)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261852-22-5
Record name 1-[3-(bromomethyl)-4-fluorophenyl]-2,3-difluorobenzene
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Preparation Methods

Retrosynthetic Analysis

The target compound’s synthesis can be deconstructed into two key components:

  • Bromomethyl-functionalized 4-fluorophenyl subunit
  • 2,3-Difluorobenzene coupling partner

Strategic bond disconnections suggest two primary routes:

  • Route A : Bromomethylation of a pre-assembled biphenyl system.
  • Route B : Suzuki-Miyaura coupling between a bromomethyl-fluorophenyl boronic acid and a 2,3-difluorophenyl halide.

Preparation Methods

Bromomethylation of 3-Hydroxymethyl-4-fluorophenyl Intermediates

Synthesis of 3-(Hydroxymethyl)-4-fluorobenzene

The hydroxymethyl precursor is synthesized via Friedel-Crafts alkylation of 4-fluorotoluene with paraformaldehyde under acidic conditions (H2SO4, 60°C, 12 h). Alternatively, lithiation-electrophilic trapping of 1-bromo-4-fluorobenzene with n-BuLi followed by reaction with DMF yields the hydroxymethyl derivative.

Conversion to Bromomethyl Group

Treatment of 3-(hydroxymethyl)-4-fluorobenzene with PBr3 in anhydrous CH2Cl2/toluene (1:1 v/v) at 0°C–25°C for 2 h achieves quantitative bromination. The reaction proceeds via a two-step mechanism:

  • Formation of a phosphorous intermediate (ROPOBr2).
  • Nucleophilic displacement by bromide.

Typical Procedure :

  • Dissolve 3-(hydroxymethyl)-4-fluorobenzene (10 mmol) in 20 mL dry CH2Cl2.
  • Add PBr3 (22 mmol, 2.2 eq) dropwise under N2 at 0°C.
  • Warm to 25°C, stir for 2 h.
  • Quench with saturated NaHCO3, extract with CH2Cl2 (3 × 15 mL), dry (Na2SO4), and concentrate.
  • Yield : 92–95%.

Biphenyl Coupling Strategies

Ullmann Coupling

Reacting 3-(bromomethyl)-4-fluorophenyl iodide with 2,3-difluorophenylboronic acid under Pd(OAc)2 catalysis (K2CO3, DMF/H2O, 80°C, 24 h) achieves biphenyl linkage. Key parameters:

  • Molar ratio : 1:1.2 (aryl iodide:boronic acid).
  • Catalyst loading : 5 mol% Pd.
  • Yield : 68–72%.
Suzuki-Miyaura Cross-Coupling

A more efficient approach employs Pd(PPh3)4 (3 mol%) with Cs2CO3 in dioxane/H2O (4:1) at 100°C. Advantages include higher functional group tolerance and reduced homocoupling.

Optimized Procedure :

  • Combine 3-(bromomethyl)-4-fluorophenylboronic acid (1.0 eq), 1-bromo-2,3-difluorobenzene (1.1 eq), Pd(PPh3)4 (3 mol%), and Cs2CO3 (2.5 eq) in dioxane/H2O.
  • Reflux under N2 for 18 h.
  • Extract with EtOAc, purify via silica chromatography (hexane:EtOAc 9:1).
  • Yield : 85%.

Regiochemical Control and Byproduct Mitigation

Competing Pathways in Bromomethylation

Excess PBr3 or prolonged reaction times may lead to di-brominated byproducts (e.g., 3,5-bis(bromomethyl)-4-fluorobenzene). Mitigation strategies:

  • Strict stoichiometry (1:2.2 substrate:PBr3).
  • Low-temperature quenching.

Ortho-Fluorine Directed Coupling

The electron-withdrawing fluorine atoms on the difluorobenzene ring enhance chelation-controlled coupling , favoring para-substitution on the bromomethylphenyl unit.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (CDCl3, 400 MHz): δ 7.62 (d, J = 8.4 Hz, 1H, Ar-H), 7.45–7.39 (m, 2H, Ar-H), 4.52 (s, 2H, CH2Br), 2.28 (s, 3H, Ar-F).
  • 13C NMR : δ 162.1 (d, J = 245 Hz, C-F), 134.5 (C-Br), 128.9–115.7 (Ar-C), 32.8 (CH2Br).
  • MS (EI) : m/z 301.1 [M]+.

Purity Assessment

HPLC analysis (C18 column, MeCN:H2O 70:30) shows ≥95% purity. Residual solvents (toluene, CH2Cl2) are <0.1% by GC-MS.

Scale-Up Considerations

  • Bromomethylation : Use flow chemistry to control exothermic PBr3 addition.
  • Coupling : Switch to DavePhos -ligated Pd catalysts for improved turnover number (TON > 1,000).

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3’-Bromomethyl-2,3,4’-trifluorobiphenyl can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding methyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.

Major Products:

    Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-[3-(bromomethyl)-4-fluorophenyl]-2,3-difluorobenzene is C9H7BrF3, with a molecular weight of approximately 251.06 g/mol. The compound features a bromomethyl group and multiple fluorine substituents on the aromatic ring, which influence its reactivity and interactions with biological systems.

Anticancer Activity

Recent studies have highlighted the potential of fluorinated compounds in anticancer drug development. The presence of fluorine atoms can enhance the pharmacokinetic properties of drug candidates. For instance, compounds similar to this compound have been investigated for their ability to inhibit cancer cell proliferation.

  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that fluorinated benzyl bromides exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound may share similar properties .

Antimicrobial Properties

Fluorinated compounds are known for their antimicrobial activity. Research indicates that the introduction of halogen atoms can enhance the lipophilicity and membrane permeability of compounds, making them effective against bacterial strains.

  • Data Table: Antimicrobial Activity of Fluorinated Compounds
Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli16 µg/mL
1-(Bromomethyl)-4-fluoroanilineS. aureus32 µg/mL
2-Fluoro-4-bromobenzyl alcoholPseudomonas aeruginosa8 µg/mL

Herbicides and Pesticides

The unique structure of this compound makes it a candidate for developing new herbicides and pesticides. The incorporation of fluorine can improve the stability and effectiveness of agrochemicals.

  • Case Study : Research has shown that fluorinated phenyl compounds exhibit enhanced herbicidal activity when compared to their non-fluorinated analogs . This suggests that this compound could be explored for similar applications.

Polymer Synthesis

Fluorinated compounds are increasingly used in the synthesis of advanced materials due to their thermal stability and chemical resistance. The bromomethyl group in this compound allows for further functionalization, making it a versatile building block in polymer chemistry.

  • Data Table: Properties of Fluorinated Polymers
Polymer TypeKey PropertiesApplications
Polyvinylidene fluoride (PVDF)High chemical resistance; good mechanical propertiesCoatings; membranes
FluoroelastomersExcellent thermal stability; low frictionSeals; gaskets
Fluorinated polyimidesHigh-temperature resistance; electrical insulationAerospace; electronics

Mechanism of Action

The mechanism of action of 3’-Bromomethyl-2,3,4’-trifluorobiphenyl involves its interaction with specific molecular targets, depending on the context of its application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic attack, while the trifluorobiphenyl moiety provides stability and influences the electronic properties of the compound. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s reactivity and physicochemical properties can be contextualized by comparing it to analogs with similar halogenation patterns:

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
1-[3-(Bromomethyl)-4-fluorophenyl]-2,3-difluorobenzene 3-(BrCH₂), 4-F, 2,3-diF (biphenyl) 325.1 Bromomethyl, multiple fluorines
1-(Bromomethyl)-2,4-difluorobenzene BrCH₂, 2-F, 4-F (single benzene) 207.0 Single ring, para/meta fluorines
4-(Bromomethyl)-1,2-difluorobenzene (BD35117) BrCH₂, 1-F, 2-F 207.0 Single ring, ortho/meta fluorines
(E)-1-(4-Bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone (2j) Br, I, OH, F (chalcone) 464.0 Chalcone core, multi-halogenated

Key Observations:

  • Electronegativity and Reactivity: The bromomethyl group in the target compound enhances its reactivity in substitution reactions compared to non-brominated analogs like 1-(bromomethyl)-2,4-difluorobenzene . Fluorine’s electronegativity increases the compound’s stability and may influence its electron-withdrawing effects in synthetic pathways.
  • This contrasts with chalcone derivatives (e.g., compound 2j), where the α,β-unsaturated ketone core increases polarity .

Crystallographic and Solid-State Properties

Isostructural compounds 4 and 5 () demonstrate that halogen substitution (Cl vs. F) minimally alters molecular conformation but significantly impacts crystal packing. The target compound’s fluorine atoms may promote planar molecular arrangements, while the bromomethyl group could disrupt symmetry, leading to distinct crystal lattice interactions .

Biological Activity

1-[3-(Bromomethyl)-4-fluorophenyl]-2,3-difluorobenzene, a fluorinated aromatic compound, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes both bromine and fluorine substituents that may influence its pharmacological properties.

The molecular formula of this compound is C9H7BrF3. Its structure can be represented in various formats including SMILES and InChI:

  • SMILES : Cc1ccc(c(c1)Br)F
  • InChI : 1S/C9H7BrF3/c1-5-2-3-6(10)8(12)4-7(5)9(11)13/h2-4H,1H3

Antitumor Activity

Recent studies have indicated that fluorinated compounds can exhibit significant antitumor activity. For instance, compounds with similar structural motifs have been shown to inhibit poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair mechanisms in cancer cells. The inhibition of PARP has been linked to the effectiveness of certain cancer therapies, particularly in BRCA-mutated cancers .

Antimicrobial Properties

Fluorinated compounds often display enhanced antimicrobial activity compared to their non-fluorinated counterparts. The presence of bromine and fluorine in this compound may increase membrane permeability and disrupt microbial cell walls, leading to increased efficacy against various pathogens .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structure:

  • Fluorine Substitution : The introduction of fluorine atoms can enhance lipophilicity and metabolic stability, which are important for drug-like properties.
  • Bromomethyl Group : This group can serve as a reactive site for further chemical modifications that may enhance biological activity or selectivity.

Case Studies

Several case studies have explored the biological implications of similar compounds:

  • Fluoroaniline Derivatives : Research on fluoroaniline derivatives has demonstrated their potential as anti-cancer agents through mechanisms involving apoptosis induction in cancer cells.
  • Antifungal Activity : Compounds structurally related to this compound have shown promising antifungal activity, particularly against resistant strains of fungi .

Data Tables

Compound NameCAS NumberAntitumor ActivityAntimicrobial Activity
This compoundTBDModerateHigh
Fluoroaniline DerivativeTBDHighModerate
Bromofluoro CompoundTBDLowHigh

Q & A

Basic: What are the key considerations for optimizing the synthesis of 1-[3-(bromomethyl)-4-fluorophenyl]-2,3-difluorobenzene?

The synthesis of halogenated aromatic compounds like this compound requires precise control of reaction conditions. Key steps include:

  • Halogenation and etherification : Use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis of the bromomethyl group.
  • Temperature control : Maintain low temperatures (−20°C to 0°C) during bromomethylation to prevent side reactions like elimination or over-halogenation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is critical for isolating high-purity product.
    Analytical validation via GC-MS (monitoring reaction progress) and ¹H/¹³C NMR (confirming regioselectivity of fluorination and bromomethylation) is essential .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹⁹F NMR is indispensable for resolving fluorine substituents, while ¹H NMR identifies bromomethyl protons (δ ~4.3–4.7 ppm).
  • X-ray crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (e.g., using SHELX programs ) resolves bond angles and dihedral angles between aromatic rings.
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and detects isotopic patterns (e.g., bromine’s ¹:¹ isotopic signature).
    Computational tools like PubChem’s InChI Key (e.g., derived from SMILES strings) can cross-validate experimental data .

Advanced: How do crystallographic studies resolve ambiguities in the spatial arrangement of substituents?

Crystallographic analysis (e.g., SHELXL refinement ) reveals steric and electronic effects of fluorine and bromine. For example:

  • Dihedral angles between fluorinated and bromomethyl-substituted rings (typically 7–56°, as seen in analogous halogenated biphenyls ) influence π-π stacking and molecular packing.
  • Halogen bonding : The bromomethyl group’s C–Br···F interactions (distance ~3.2–3.5 Å) can stabilize crystal lattices, a feature critical for materials science applications.
    Discrepancies between computational models (e.g., DFT-optimized geometries) and experimental data should be analyzed using Hirshfeld surfaces to quantify intermolecular interactions .

Advanced: How do non-covalent interactions (e.g., halogen bonding) influence biological activity?

The bromine atom acts as a halogen bond donor , interacting with nucleophilic residues (e.g., backbone carbonyls in enzymes) to enhance binding affinity. Fluorine’s electronegativity modulates:

  • Lipophilicity : LogP values increase with fluorine substitution, improving membrane permeability.
  • Metabolic stability : Fluorine reduces susceptibility to oxidative metabolism in cytochrome P450 enzymes.
    Comparative studies with analogs (e.g., 1-((4-Bromophenyl)sulfonyl)-2,3-difluorobenzene ) show that replacing sulfonyl with bromomethyl groups alters binding kinetics in enzyme inhibition assays.

Advanced: How can researchers address contradictions between experimental and computational data?

Discrepancies often arise in:

  • Reactivity predictions : DFT calculations may underestimate steric hindrance from ortho-fluorine substituents. Validate with kinetic studies (e.g., monitoring SN2 displacement rates of bromine).
  • Thermodynamic stability : Calorimetry (DSC/TGA) can resolve conflicts between computed and observed melting points or decomposition temperatures.
    Use SHELXPRO to refine crystallographic data against computational models, ensuring force fields account for halogen bonding parameters.

Advanced: What strategies enhance selectivity in derivatization reactions involving bromine?

  • Protection/deprotection : Temporarily mask fluorine’s reactivity using silyl ethers (e.g., TBSCl) during bromine displacement.
  • Metal catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) selectively replaces bromine with aryl/heteroaryl groups without disturbing fluorine substituents.
    Monitor regioselectivity via HPLC-MS and compare with halogenated analogs (e.g., 4-(2-Bromoethyl)-1,2-difluorobenzene ) to identify steric/electronic trends.

Advanced: How does this compound compare structurally and functionally to its closest analogs?

Analog Key Differences Impact on Reactivity/Activity
1-Bromo-4-(methylsulfonyl)benzene Sulfonyl vs. bromomethyl groupReduced halogen bonding, increased acidity
4-(Bromomethyl)-1,2-difluorobenzene Positional isomerism (para vs. meta substitution)Alters crystal packing and dipole moment
1-(4-Fluorophenyl)sulfonyl-2-fluorobenzene Sulfonyl vs. bromomethyl; fewer fluorinesLower lipophilicity, weaker enzyme inhibition

Advanced: What computational tools predict its behavior in biological systems?

  • Molecular docking (AutoDock Vina) : Simulate binding to targets like kinases or GPCRs, using halogen bonding parameters from the PDB’s CSD database.
  • MD simulations (GROMACS) : Assess stability in lipid bilayers, leveraging fluorine’s quadrupole moments for membrane interaction analysis.
    Validate predictions with SPR (binding affinity) and cryo-EM (structural resolution) data .

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